molecular formula C15H22O3 B2578234 Carabrol CAS No. 68776-20-5

Carabrol

Cat. No.: B2578234
CAS No.: 68776-20-5
M. Wt: 250.338
InChI Key: MTIXBBDFRVGBOQ-WQFFSLPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carabrol can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the cycloaddition of carabranolide moieties through a spirotetrahydrofuran ring . The synthesis typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Carpesium abrotanoides. The process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of this compound.

Chemical Reactions Analysis

Types of Reactions: Carabrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified lactone rings and different substituents at the C-4 position .

Comparison with Similar Compounds

Carabrol is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its potent cytotoxic and antifungal activities, making it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5-(3-hydroxybutyl)-5a-methyl-3-methylidene-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10-,11+,12+,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIXBBDFRVGBOQ-WQFFSLPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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